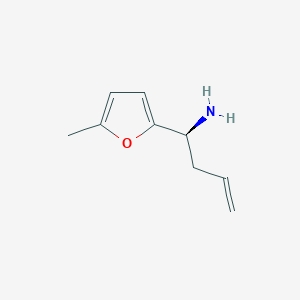
3-(4-Chlorophenyl)propanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Chlorophenyl)propanehydrazide is an organic compound with the molecular formula C9H11ClN2O It is a hydrazide derivative, characterized by the presence of a hydrazide functional group (-CONHNH2) attached to a 3-(4-chlorophenyl)propane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(4-Chlorophenyl)propanehydrazide can be synthesized through several methods. One common synthetic route involves the reaction of 3-(4-chlorophenyl)propanoic acid with hydrazine hydrate. The reaction typically occurs under reflux conditions in a suitable solvent such as ethanol. The general reaction scheme is as follows:
Starting Material: 3-(4-Chlorophenyl)propanoic acid
Reagent: Hydrazine hydrate
Solvent: Ethanol
Conditions: Reflux
The reaction proceeds with the formation of this compound as the primary product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. Industrial methods may also incorporate continuous flow reactors and advanced purification techniques to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)propanehydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonyl derivatives.
Reduction: Reduction reactions can modify the hydrazide group to form amines or other reduced products.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, forming hydrazones and other derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in the presence of a catalyst.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Aldehydes or ketones in the presence of an acid catalyst.
Major Products Formed
Oxidation: 3-(4-Chlorophenyl)sulfonylpropanehydrazide
Reduction: 3-(4-Chlorophenyl)propylamine
Substitution: Hydrazones (e.g., 3-(4-Chlorophenyl)propanehydrazone)
Scientific Research Applications
3-(4-Chlorophenyl)propanehydrazide has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, and anticancer activities.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific properties.
Biological Studies: It is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industrial Applications: The compound is utilized in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)propanehydrazide involves its interaction with specific molecular targets. The hydrazide group can form covalent bonds with carbonyl-containing compounds, leading to the formation of hydrazones. This interaction can inhibit the activity of enzymes that rely on carbonyl groups for their function. Additionally, the compound may interfere with cellular processes by binding to proteins and altering their activity .
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)propanoic acid: A precursor in the synthesis of 3-(4-Chlorophenyl)propanehydrazide.
3-(4-Chlorophenyl)sulfonylpropanehydrazide: An oxidized derivative with potential chemotherapeutic properties.
3-(4-Chlorophenyl)propylamine: A reduced derivative with different biological activities.
Uniqueness
This compound is unique due to its hydrazide functional group, which imparts distinct chemical reactivity and biological activity. Its ability to form hydrazones makes it valuable in medicinal chemistry for the development of enzyme inhibitors and other therapeutic agents .
Properties
Molecular Formula |
C9H11ClN2O |
|---|---|
Molecular Weight |
198.65 g/mol |
IUPAC Name |
3-(4-chlorophenyl)propanehydrazide |
InChI |
InChI=1S/C9H11ClN2O/c10-8-4-1-7(2-5-8)3-6-9(13)12-11/h1-2,4-5H,3,6,11H2,(H,12,13) |
InChI Key |
NQMZNJGESFBGCD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)NN)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


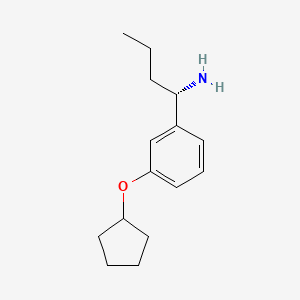
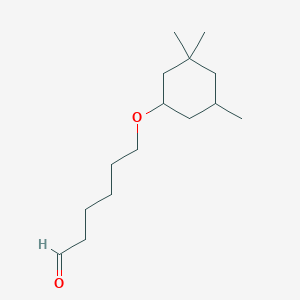
![(S)-2-((2-Amino-7-methylthieno[3,2-D]pyrimidin-4-YL)amino)hexan-1-OL](/img/structure/B13053690.png)
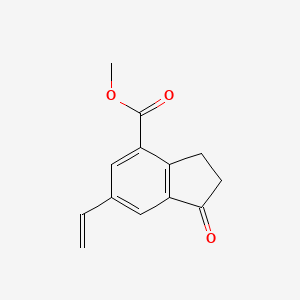

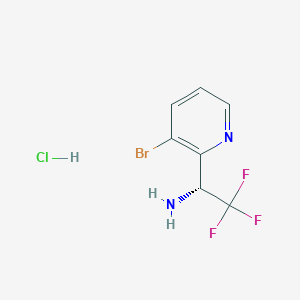

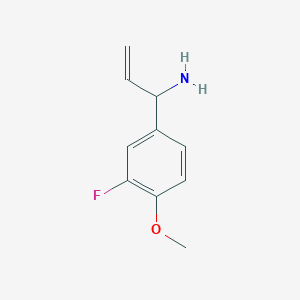

![Methyl 2-(6-chloro-8-fluoro-3-oxo-[1,2,4]triazolo[4,3-A]pyridin-2(3H)-YL)acetate](/img/structure/B13053718.png)
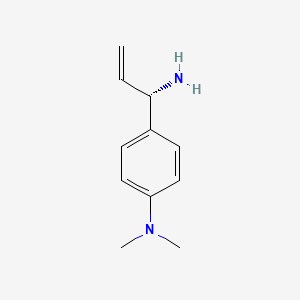
![(3S)-3-Amino-3-[3,5-bis(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13053725.png)

